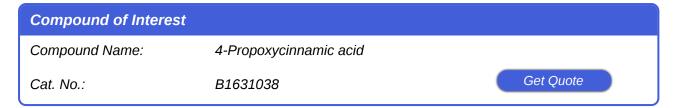


An In-depth Technical Guide to the Spectroscopic Data of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Propoxycinnamic acid**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **4-Propoxycinnamic acid**. These predictions are derived from known data for analogous compounds such as 4-methoxycinnamic acid and other substituted cinnamic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Propoxycinnamic Acid**

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.05	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₃
~1.85	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₃
~3.95	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₃
~6.30	Doublet	1H	Ar-CH=CH-COOH
~6.90	Doublet	2H	Aromatic H (ortho to - OPr)
~7.50	Doublet	2H	Aromatic H (meta to - OPr)
~7.75	Doublet	1H	Ar-CH=CH-COOH
~12.0 (broad)	Singlet	1H	-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Propoxycinnamic Acid**

Solvent: CDCl3



Chemical Shift (δ) (ppm)	Assignment
~10.5	-O-CH ₂ -CH ₂ -CH ₃
~22.5	-O-CH ₂ -CH ₂ -CH ₃
~70.0	-O-CH ₂ -CH ₂ -CH ₃
~115.0	Aromatic C (ortho to -OPr)
~116.0	Ar-CH=CH-COOH
~127.0	Aromatic C (ipso, attached to vinyl)
~130.0	Aromatic C (meta to -OPr)
~146.0	Ar-CH=CH-COOH
~162.0	Aromatic C (ipso, attached to -OPr)
~172.0	-COOH

Table 3: Predicted IR Spectroscopic Data for 4-Propoxycinnamic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2960-2850	Medium-Strong	C-H stretch (Aliphatic)
~1685	Strong	C=O stretch (Carboxylic Acid, conjugated)
~1625	Strong	C=C stretch (Alkene, conjugated)
~1600, ~1510	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Aryl ether)
~980	Strong	=C-H bend (trans-Alkene, out- of-plane)

Table 4: Predicted Mass Spectrometry Data for 4-Propoxycinnamic Acid



Ionization Mode: Electron Ionization (EI)

m/z	Predicted Fragment Ion
206	[M]+ (Molecular Ion)
163	[M - C ₃ H ₇] ⁺ (Loss of propyl group)
147	[M - COOH - H] ⁺
135	[M - C ₃ H ₇ O] ⁺
119	[M - COOH - C ₂ H ₄] ⁺
91	[C ₇ H ₇]+ (Tropylium ion)
43	[C₃H₁]+ (Propyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of **4-Propoxycinnamic acid** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.



 Data Processing: The acquired FID is processed using Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): A small amount of the solid 4-Propoxycinnamic acid is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

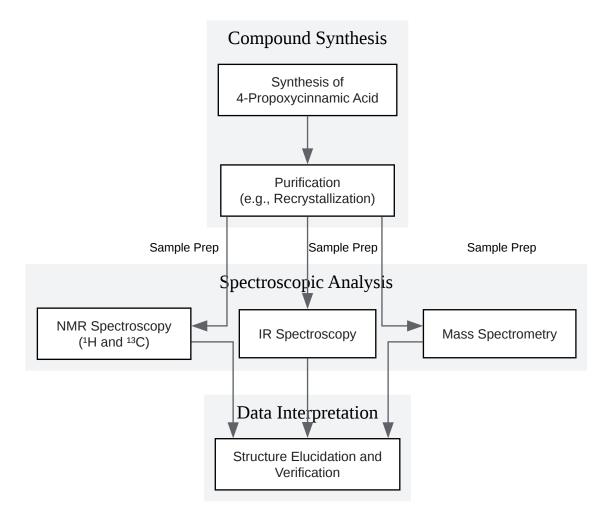
3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.
- Ionization: For a volatile compound like **4-Propoxycinnamic acid** (or its derivatized form), Electron Ionization (EI) is a common technique. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).



• Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

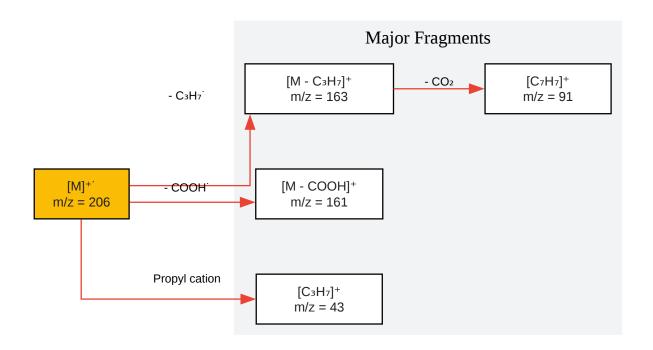
Mandatory Visualization



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.





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Caption: Predicted mass spectral fragmentation pathway for **4-Propoxycinnamic acid**.

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